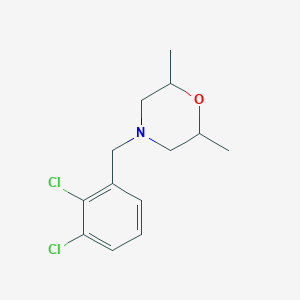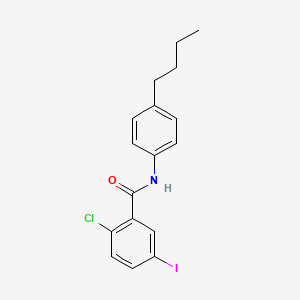![molecular formula C22H25BrN2O6 B5091563 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5091563.png)
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have promising pharmacological properties.
Mecanismo De Acción
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to modulate the activity of the GABA-A receptor, which is the main inhibitory neurotransmitter receptor in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor and increases the inhibitory effects of GABA.
Biochemical and Physiological Effects:
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function and memory in animal studies. Additionally, 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of the receptor activity and reduces the risk of off-target effects. However, one limitation of using 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the research on 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. One potential direction is to investigate its potential use in the treatment of other neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective analogs of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate for improved therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate and its effects on other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 1-(4-bromobenzyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalic acid to obtain the oxalate salt of 1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate.
Aplicaciones Científicas De Investigación
1-(4-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been extensively studied for its potential use in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been attributed to its ability to modulate the activity of the GABA-A receptor.
Propiedades
IUPAC Name |
1-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-19(13-16)25-15-20(24)23-11-9-22(10-12-23)14-17-5-7-18(21)8-6-17;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZKGBXATYAEAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)


![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)


![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)

![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5091580.png)